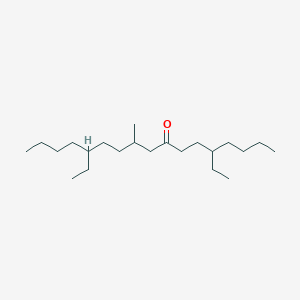
5,13-Diethyl-10-methylheptadecan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,13-Diethyl-10-methylheptadecan-8-one is a chemical compound with the molecular formula C22H44O It is an aliphatic ketone characterized by its long carbon chain and the presence of ethyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,13-Diethyl-10-methylheptadecan-8-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain alkanes or alkenes.
Functional Group Introduction:
Ketone Formation: The formation of the ketone functional group is accomplished through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5,13-Diethyl-10-methylheptadecan-8-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5,13-Diethyl-10-methylheptadecan-8-one has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 5,13-Diethyl-10-methylheptadecan-8-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The long carbon chain and substituents may also affect the compound’s solubility and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,13-Diethyl-10-methyl-10-heptadecen-8-one: A similar compound with a double bond in the carbon chain.
5,13-Diethyl-10-methylheptadecan-8-ol: The corresponding alcohol derivative.
5,13-Diethyl-10-methylheptadecanoic acid: The carboxylic acid derivative.
Uniqueness
5,13-Diethyl-10-methylheptadecan-8-one is unique due to its specific combination of ethyl and methyl substituents and the presence of a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
138509-50-9 |
|---|---|
Formule moléculaire |
C22H44O |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
5,13-diethyl-10-methylheptadecan-8-one |
InChI |
InChI=1S/C22H44O/c1-6-10-12-20(8-3)15-14-19(5)18-22(23)17-16-21(9-4)13-11-7-2/h19-21H,6-18H2,1-5H3 |
Clé InChI |
RIYFRMBYZKXNHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CCC(C)CC(=O)CCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


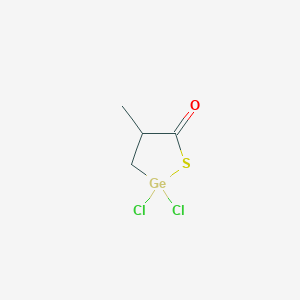
![2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]-](/img/structure/B14269512.png)
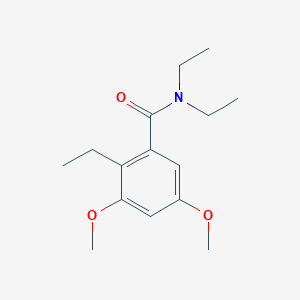
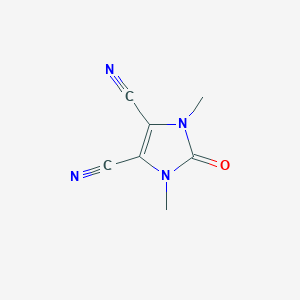
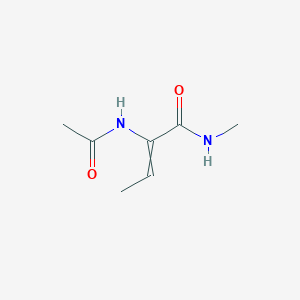
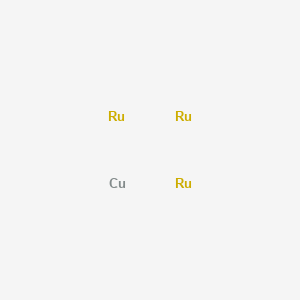
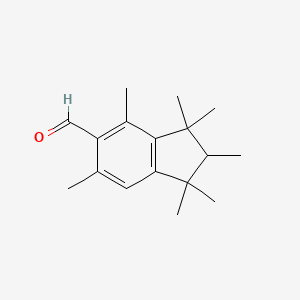
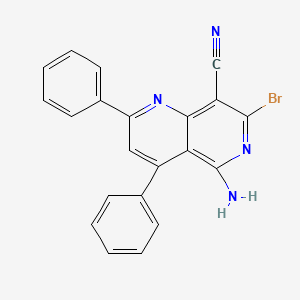
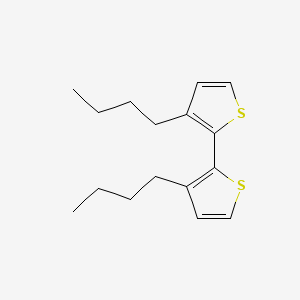
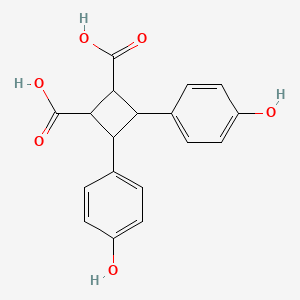
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

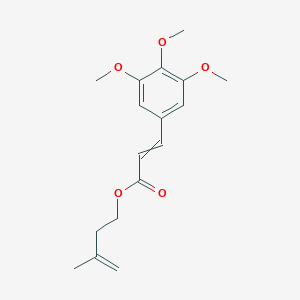
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
